molecular formula C6H8N2O2S B11790724 1-Methyl-4-(vinylsulfonyl)-1H-pyrazole

1-Methyl-4-(vinylsulfonyl)-1H-pyrazole

Cat. No.: B11790724
M. Wt: 172.21 g/mol
InChI Key: SXMALVYZEBAJOJ-UHFFFAOYSA-N
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Description

1-Methyl-4-(vinylsulfonyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The vinylsulfonyl group attached to the pyrazole ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-Methyl-4-(vinylsulfonyl)-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with a vinyl sulfone derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by the addition of the vinyl sulfone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Methyl-4-(vinylsulfonyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The vinylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-4-(vinylsulfonyl)-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(vinylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The vinylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-4-(vinylsulfonyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-Methyl-4-(methylsulfonyl)-1H-pyrazole: This compound has a methylsulfonyl group instead of a vinylsulfonyl group, resulting in different chemical reactivity and applications.

    1-Methyl-4-(phenylsulfonyl)-1H-pyrazole: The presence of a phenylsulfonyl group imparts different physical and chemical properties, making it suitable for different applications.

    1-Methyl-4-(ethylsulfonyl)-1H-pyrazole:

The uniqueness of this compound lies in its vinylsulfonyl group, which offers distinct reactivity and versatility in various chemical and biological applications.

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

4-ethenylsulfonyl-1-methylpyrazole

InChI

InChI=1S/C6H8N2O2S/c1-3-11(9,10)6-4-7-8(2)5-6/h3-5H,1H2,2H3

InChI Key

SXMALVYZEBAJOJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)C=C

Origin of Product

United States

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